N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
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Overview
Description
“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide” is a compound that falls under the category of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their useful pharmacological and biological properties . They have been evaluated to exhibit significant therapeutic potential linked to anticancer, cardiovascular, antibacterial, antimicrobial, antifungal, antiviral, anti-inflammatory, HIV inhibitor, local anesthetic, P38 MAP kinase inhibitor properties, and in some agrochemicals .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines has been achieved through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . An efficient procedure between imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate is described for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs through one pot, multicomponent reactions at room temperature .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines has been studied using various spectroscopic analyses . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines have been functionalized at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development . The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyrimidines have been analyzed using various techniques. For instance, 1H NMR spectra for compound 3 were recorded with a Varian Mercury (200 MHz) in DMSO-d6 . Another major feature of the compounds was a strong cyano (–CN) band at 2197–2185 cm−1 in the triple bond stretch region .Scientific Research Applications
Antiulcer Potential
Research into imidazo[1,2-a]pyridines, a class structurally related to N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide, has revealed their potential as antiulcer agents. These compounds have been synthesized with the aim of exploring their antisecretory and cytoprotective properties, although some lacked significant antisecretory activity in models but demonstrated notable cytoprotective properties against ulcers induced by various means (Starrett et al., 1989).
Antiviral Activity
A series of imidazo[1,2-a]pyridines were designed and synthesized as antirhinovirus agents, showcasing the versatility of this scaffold in antiviral drug development. These compounds, through structural modifications, aimed to improve upon known antiviral agents by enhancing selectivity and potency (Hamdouchi et al., 1999).
Antineoplastic Properties
Investigations into the antineoplastic activities of benzimidazole and imidazo[1,2-a]pyrimidine derivatives have been conducted. These studies aim to develop new antineoplastic agents by synthesizing and testing various substituted derivatives for their activity against cancer cell lines, demonstrating a diverse range of potential antineoplastic applications (Abdel-Hafez, 2007).
Mechanism of Action
Imidazo[1,2-a]pyrimidines have been found to act as selective Cyclooxygenase-2 (COX-2) inhibitors . Molecular modeling studies demonstrated that the methylsulfonyl pharmacophore was adequately placed into the COX-2 active site . All newly synthesized compounds showed moderate to good selectivity for the inhibition of the COX-2 enzyme .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-18-9-8-15(17-13-24-11-5-10-21-20(24)23-17)12-16(18)22-19(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPBVQKUHQHWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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